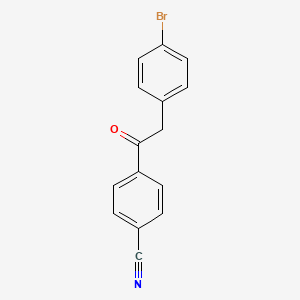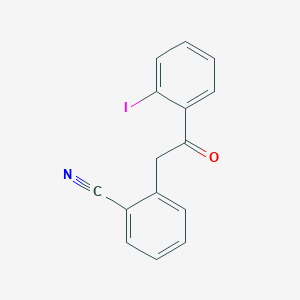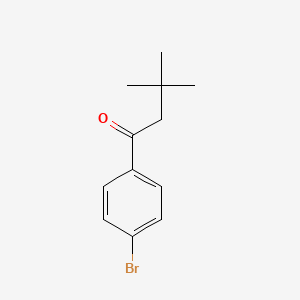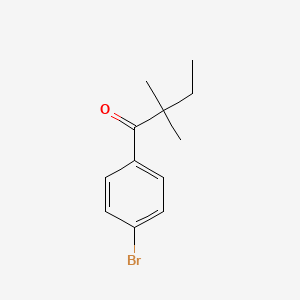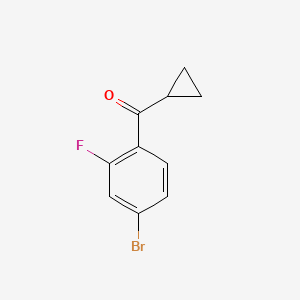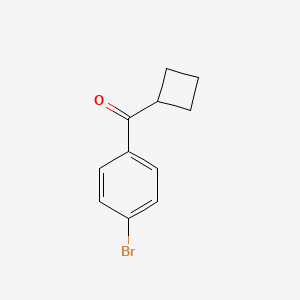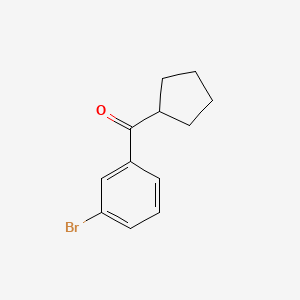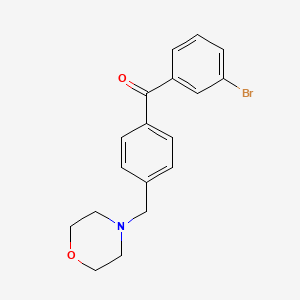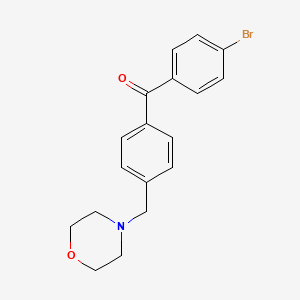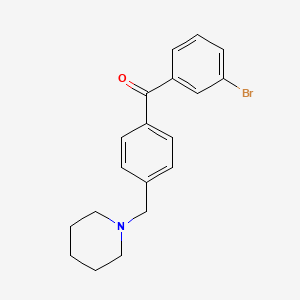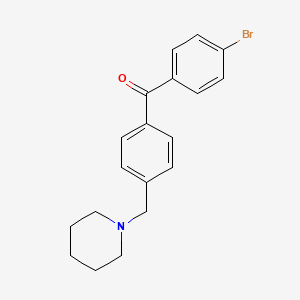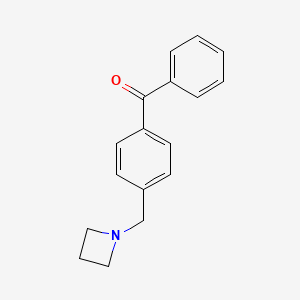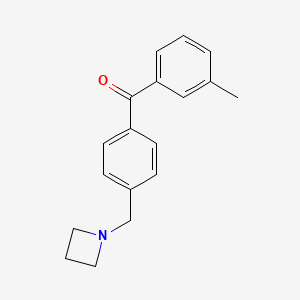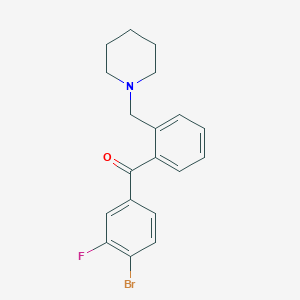
4'-Bromo-3'-fluoro-2-piperidinomethyl benzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of various benzophenone derivatives and related compounds has been explored in several studies. For instance, novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives were synthesized using substituted aromatic/heterocyclic acid chlorides and characterized by various spectroscopic methods . Another study focused on the synthesis of isotopomers of 4-(4-fluorobenzyl)piperidine through the Grignard reaction, followed by deoxygenation and heteroatomic ring saturation . Additionally, the synthesis of a neuroleptic agent with a fluorinated benzophenone structure was achieved through a multi-step process involving Friedel-Crafts reactions and other transformations . A short synthesis of 4-chloro-4'-(chlorodifluoromethoxy)benzophenone was also reported, demonstrating a one-pot, highly selective industrial-scale method .
Molecular Structure Analysis
The molecular structure of benzophenone derivatives has been elucidated using various analytical techniques. For example, the structure of a novel bioactive heterocycle with a benzisoxazole and piperidine moiety was confirmed by X-ray diffraction, revealing the conformation of the rings and the presence of stabilizing inter- and intra-molecular hydrogen bonds . The absolute configuration of certain piperidinecarboxylic acid hydrobromides was determined by X-ray diffraction, providing insights into the stereochemistry of these compounds .
Chemical Reactions Analysis
The chemical reactivity of benzophenone derivatives has been investigated in the context of their potential biological activities. The antiproliferative effects of synthesized compounds were tested against various carcinoma cells, with certain derivatives showing potent activity . The synthesis of a neuroleptic agent involved multiple reactions, including ketalization, condensation, and debenzylation, highlighting the complexity of chemical transformations in medicinal chemistry . The Wittig-Horner reaction was employed to synthesize a compound with potential fluorescence properties, indicating the versatility of benzophenone derivatives in different chemical contexts .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzophenone derivatives are closely related to their molecular structure and synthesis. The crystalline structure of a bioactive heterocycle was analyzed, revealing the molecule's stability due to specific hydrogen bonding patterns . The fluorescence properties of a synthesized benzene derivative were investigated, showing significant differences in fluorescence intensity between the solution and solid states, which is indicative of aggregation-induced emission characteristics . The preparation of a non-peptide CCR5 antagonist also involved characterizing the product's structure using NMR and MS, which is essential for understanding the compound's physical and chemical behavior .
Propriétés
IUPAC Name |
(4-bromo-3-fluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrFNO/c20-17-9-8-14(12-18(17)21)19(23)16-7-3-2-6-15(16)13-22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNSWDVRYRDEIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643599 |
Source


|
| Record name | (4-Bromo-3-fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Bromo-3'-fluoro-2-piperidinomethyl benzophenone | |
CAS RN |
898773-39-2 |
Source


|
| Record name | (4-Bromo-3-fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

